4-Hydroxy-7-methylthioindan-1-one

Description

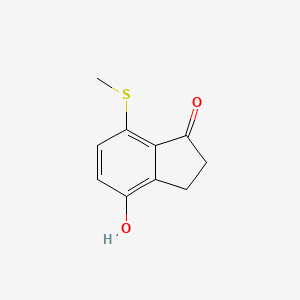

4-Hydroxy-7-methylthioindan-1-one is an indanone derivative characterized by a hydroxy group at position 4 and a methylthio (-SMe) substituent at position 5. Indanones are bicyclic aromatic ketones with a fused benzene and cyclopentanone ring system.

Properties

Molecular Formula |

C10H10O2S |

|---|---|

Molecular Weight |

194.25 g/mol |

IUPAC Name |

4-hydroxy-7-methylsulfanyl-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C10H10O2S/c1-13-9-5-4-7(11)6-2-3-8(12)10(6)9/h4-5,11H,2-3H2,1H3 |

InChI Key |

RCJMVUBBHXPFGK-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C2C(=C(C=C1)O)CCC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-7-methylthioindan-1-one can be achieved through several methods. One common approach involves the use of 6-methylcoumarin as a starting material. The synthetic route includes methylative lactone ring opening, catalytic hydrogenation, and subsequent cyclization . Another method involves the catalytic hydrogenation of 6-methylcoumarin followed by fusion with anhydrous aluminum chloride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-7-methylthioindan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into different hydroxyindanone derivatives.

Substitution: It can undergo substitution reactions, particularly at the methylthio group, to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted indanone derivatives .

Scientific Research Applications

4-Hydroxy-7-methylthioindan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-7-methylthioindan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

4-Chloro-7-hydroxy-3-methylindan-1-one (C₁₀H₉ClO₂)

- Key Differences : Chlorine at position 4 replaces the hydroxy group, and a methyl group is at position 3 instead of methylthio at position 6.

- Impact : The electron-withdrawing chlorine enhances electrophilicity at the ketone, while the methylthio group in the target compound may increase nucleophilic susceptibility due to sulfur’s lone pairs. Chlorine also reduces solubility in polar solvents compared to methylthio .

7-Hydroxy-4-methylcoumarin (C₁₀H₈O₃)

- Core Structure: Coumarin (benzopyrone) vs. indanone.

- Functional Groups : Hydroxy at position 7 and methyl at position 4 in coumarin vs. hydroxy at 4 and methylthio at 7 in the target compound.

- Methylthio in the target compound may confer distinct metabolic stability compared to coumarin’s oxygen-based reactivity .

Reactivity

- Methylthio Group : Acts as a leaving group in nucleophilic aromatic substitution, enabling functionalization at position 7. This contrasts with the chloro analog, where Cl⁻ is a superior leaving group .

Table 1: Comparative Analysis of Key Properties

| Compound | Molecular Weight | Key Substituents | Solubility (Predicted) | Bioactivity |

|---|---|---|---|---|

| 4-Hydroxy-7-methylthioindan-1-one | ~196.24 g/mol | 4-OH, 7-SMe | Moderate (polar org.) | Antimicrobial (inferred) |

| 4-Chloro-7-hydroxy-3-methylindan-1-one | 196.63 g/mol | 4-Cl, 7-OH, 3-CH₃ | Low (non-polar) | Synthetic intermediate |

| 7-Hydroxy-4-methylcoumarin | 176.17 g/mol | 7-OH, 4-CH₃ | High (aqueous) | Antimicrobial, fluorescent |

- Bioactivity: Coumarin-thiazolidinone hybrids (e.g., compound 5a–h) show antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that the target indanone derivative may share similar applications if functionalized with bioactive groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.